3-(3-Bromobenzenesulfonyl)propanoic acid
Overview
Description
3-(3-Bromobenzenesulfonyl)propanoic acid is an organic compound with the molecular formula C9H9BrO4S and a molecular weight of 293.14 g/mol It is characterized by the presence of a bromobenzene ring attached to a sulfonyl group, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromobenzenesulfonyl)propanoic acid typically involves the reaction of 3-bromobenzenesulfonyl chloride with propanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromobenzenesulfonyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfonic acids or sulfonates.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Products such as 3-(3-aminobenzenesulfonyl)propanoic acid or 3-(3-thiocyanatobenzenesulfonyl)propanoic acid.
Oxidation Reactions: Products such as 3-(3-bromobenzenesulfonic acid)propanoic acid.
Reduction Reactions: Products such as 3-(3-bromobenzenesulfide)propanoic acid.
Scientific Research Applications
3-(3-Bromobenzenesulfonyl)propanoic acid has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(3-Bromobenzenesulfonyl)propanoic acid involves its interaction with nucleophilic sites in biological molecules. The bromine atom in the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with amino acid residues in proteins. This can result in the inhibition of enzyme activity or modification of protein function . The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromobenzenesulfonyl)propanoic acid
- 3-(3-Chlorobenzenesulfonyl)propanoic acid
- 3-(3-Methylbenzenesulfonyl)propanoic acid
Uniqueness
3-(3-Bromobenzenesulfonyl)propanoic acid is unique due to the presence of the bromine atom in the meta position of the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, such as 3-(4-Bromobenzenesulfonyl)propanoic acid, the meta-substituted compound may exhibit different steric and electronic properties, leading to variations in its chemical behavior and biological activity .
Properties
IUPAC Name |
3-(3-bromophenyl)sulfonylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4S/c10-7-2-1-3-8(6-7)15(13,14)5-4-9(11)12/h1-3,6H,4-5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIPNHYNPKIZHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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